molecular formula C25H31ClF3N5O3S B2541541 N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide CAS No. 2097937-95-4

N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide

Cat. No.: B2541541
CAS No.: 2097937-95-4
M. Wt: 574.06
InChI Key: HMYKWOACBCTDNR-UHFFFAOYSA-N
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Description

The compound N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide is a structurally complex molecule featuring:

  • A piperazine-piperidine bicyclic core.
  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent, providing steric bulk and electron-withdrawing properties.
  • A sulfonyl linker bridging the piperidine and phenyl groups.
  • A terminal acetamide group attached to a methyl-substituted phenyl ring.

Properties

IUPAC Name

N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF3N5O3S/c1-16-12-20(31-18(3)35)4-5-23(16)38(36,37)33-8-6-21(7-9-33)32-10-11-34(17(2)15-32)24-22(26)13-19(14-30-24)25(27,28)29/h4-5,12-14,17,21H,6-11,15H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKWOACBCTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure includes piperidine and pyridine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Structural Overview

The compound's structure can be broken down into key functional groups:

  • Pyridine ring : Contributes to the compound's interaction with biological targets.
  • Piperazine and piperidine rings : Known for their roles in various pharmacological activities.
  • Sulfonamide group : Often associated with antibacterial properties.

Antimicrobial Properties

Research indicates that compounds containing piperidine and pyridine derivatives exhibit significant antibacterial activity. For instance, studies have shown that related compounds demonstrate potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action is believed to involve interference with bacterial phosphopantetheinyl transferase (PPTase), essential for bacterial viability .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BBacillus subtilis0.8 µg/mL
N-{4...}E. coli1.0 µg/mL

Anti-inflammatory Activity

The sulfonamide moiety in this compound has been linked to anti-inflammatory effects. Compounds with similar structures have shown promise in inhibiting inflammatory mediators, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy, particularly regarding acetylcholinesterase (AChE) and urease. The inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function, while urease inhibition is relevant in treating infections caused by urease-producing bacteria.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
N-{4...}Acetylcholinesterase15.2
Compound CUrease12.5

Case Studies

A study published in PubMed highlighted the synthesis and biological evaluation of related piperazine derivatives, noting their significant antibacterial activity without rapid cytotoxicity to human cells . Another investigation focused on the pharmacokinetic profiles of similar compounds, demonstrating favorable absorption and distribution characteristics that enhance their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold and Substituent Variations

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Structure Key Substituents Molecular Weight Reference
Target Compound Piperazine-piperidine 3-chloro-5-(trifluoromethyl)pyridin-2-yl, sulfonyl, acetamide ~650 (estimated) N/A
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide (CAS 383147-04-4) Piperazine 3-chloro-5-(trifluoromethyl)pyridin-2-yl, acetamide 336.74
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Piperazine Trifluoromethylbenzoyl, acetamide, pyridin-2-yl ~550 (estimated)
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) Piperazine 3-chloro-5-(trifluoromethyl)pyridin-2-yl, carbothioamide 478.35
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Triazole 3-chloro-5-(trifluoromethyl)pyridin-2-yl, sulfanyl, fluorophenyl 445.82

Key Observations :

  • The sulfonyl group in the target compound contrasts with carbothioamide (ML267, ) or carbonyl (9a, ) linkers, which may alter solubility and hydrogen-bonding capacity.
  • Triazole-containing analogues (e.g., ) lack the bicyclic core but share the trifluoromethylpyridine moiety, suggesting divergent biological targets.

Pharmacological Activity and Target Relevance

Key Observations :

  • However, ML267’s carbothioamide group shows specific PPTase inhibition , indicating that minor structural changes significantly alter target specificity.
  • Piperazine-linked trifluoromethylpyridine moieties (as in ) are common in kinase inhibitors, implying possible overlap with the target compound’s mechanism.

Key Observations :

  • Higher yields in compound 9a suggest efficient coupling strategies, which could be adapted for the target’s synthesis.

Physicochemical and ADME Properties

  • LogP : The trifluoromethyl group and aromatic systems suggest high hydrophobicity, similar to compound 9a .
  • Solubility : The sulfonyl group may improve aqueous solubility relative to carbothioamide (ML267, ) or triazole derivatives .

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